molecular formula C8H5BrN2 B090940 3-Bromo-1,8-naphthyridine CAS No. 17965-78-5

3-Bromo-1,8-naphthyridine

Cat. No.: B090940
CAS No.: 17965-78-5
M. Wt: 209.04 g/mol
InChI Key: PDZZZAWKYMHGLA-UHFFFAOYSA-N
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Description

3-Bromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Reactions : 3-Bromo-1,8-naphthyridine has been utilized in various synthetic methods. For example, a study by Hawes and Wibberley (1967) discusses the preparation of 2-substituted 1,8-naphthyridines, including methods for decarboxylation and synthesis of 2-hydroxy-1,8-naphthyridine using 3-bromomethyl-2-nitropyridine (Hawes & Wibberley, 1967).

  • Biological Activities : Madaan et al. (2015) reviewed the multiple biological activities of 1,8-naphthyridine derivatives, highlighting their applications in therapeutic and medicinal research. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic activities, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression (Madaan et al., 2015).

  • Copper-Catalyzed Amination : Anderson et al. (2010) reported on the copper-catalyzed amination of amido-bromo-1,8-naphthyridines at room temperature, providing a method to obtain functional 2,7-diamido-1,8-naphthyridines. This methodology offers an alternative route for synthesizing these compounds (Anderson et al., 2010).

  • Synthesis of Insecticidal Compounds : Hou, Jing, and Shao (2017) synthesized novel 1,8-naphthyridine derivatives and evaluated their insecticidal activities against cowpea aphids. Some compounds showed significant insecticidal activity, indicating that 1,8-naphthyridine can be a promising structure for developing new insecticides (Hou et al., 2017).

  • Antimalarial Activity : Barlin and Tan (1985) prepared a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines and found that several of these compounds showed significant antimalarial activity. This suggests the potential of this compound derivatives in the development of antimalarial drugs (Barlin & Tan, 1985).

  • Cancer Research : A study by Kong et al. (2018) explored a novel naphthyridine derivative, which induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This research highlights the potential use of these compounds in cancer treatment (Kong et al., 2018).

Safety and Hazards

While specific safety and hazards information for 3-Bromo-1,8-naphthyridine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

3-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZZAWKYMHGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392541
Record name 3-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-78-5
Record name 3-Bromo-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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